(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate
Description
Properties
IUPAC Name |
ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-15-9(13)7-8(2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLFFYVXNZGOTC-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the by-products formed during the reaction . The reaction conditions are generally mild, and the process can be performed at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Boc-protected amino acid derivatives can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form amide bonds.
Substitution Reactions: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: Commonly use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: May involve nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces the free amine and tert-butanol.
Coupling Reactions: Forms peptides or other amide-containing compounds.
Substitution Reactions: Yields substituted esters or amides.
Scientific Research Applications
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide drugs and prodrugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The primary function of (S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate is to serve as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Structural Analogs: Boc-Protected Amino Acid Derivatives
The compound shares structural homology with other Boc-protected amino acid esters and acids. Key analogs include:
Notes:
- The carboxylic acid analog (CAS 52815-19-7) exhibits a significantly higher boiling point (339.5°C) compared to ester derivatives due to strong intermolecular hydrogen bonding .
- (S)-tert-butyl 3-acetoxybutanoate (CAS 120444-07-7) demonstrates how ester bulkiness (tert-butyl vs. ethyl) and functional group substitution (acetoxy vs. Boc-amine) alter physicochemical properties .
Stereochemical Variants
The (S)-configuration of the target compound distinguishes it from racemic or (R)-enantiomers. For example, the acid form (CAS 52815-19-7) lists both (3R)- and (3S)-stereoisomers as synonyms, highlighting the importance of chirality in biological activity and synthetic utility . Enantiomeric purity is critical in drug development, as demonstrated by the strict regulatory requirements for chiral intermediates.
Functional Group Modifications
Replacing the Boc-amine with hydroxyl or acetoxy groups yields compounds with distinct reactivity:
- Ethyl 3-hydroxybutanoate (CAS 24915-95-5, similarity score 1.00): Lacks the Boc-amine, rendering it more polar and reactive toward oxidation .
Key Research Findings
Synthetic Utility: Boc-protected amino esters like the target compound are pivotal in peptide synthesis. Their stability under basic conditions and ease of deprotection (e.g., using trifluoroacetic acid) make them preferred intermediates .
Physicochemical Trade-offs: Esters generally exhibit lower boiling points and higher volatility compared to their acid counterparts, as seen in the 339.5°C boiling point of 3-[(tert-butoxycarbonyl)amino]butanoic acid versus unrecorded values for ester derivatives .
Chiral Specificity : The (S)-configuration is often retained in bioactive molecules, suggesting that the target compound could serve as a precursor to pharmaceuticals with enantiomer-dependent efficacy .
Data Tables
Table 1: Molecular and Physical Properties
*Estimated based on structural analogs.
Biological Activity
(S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate is a chiral compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H19N1O3
- Molecular Weight : 215.28 g/mol
- CAS Number : 266353-22-4
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Boc group provides steric hindrance that can influence binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammation markers in cellular models. |
| Neuroprotective | Preliminary studies suggest protective effects on neuronal cells. |
Case Studies and Research Findings
-
Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins . -
Antimicrobial Properties
Another research effort evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -
Neuroprotective Effects
In neuropharmacological assessments, this compound was shown to protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to enhance endogenous antioxidant defenses and reduce apoptotic signaling pathways .
Comparative Analysis with Similar Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-ethyl 3-((tert-butoxycarbonyl)amino)butanoate, and how is enantiomeric purity ensured during purification?
- Methodology :
- The compound is synthesized via asymmetric catalysis, often using palladium-catalyzed cross-couplings or enzymatic resolution. For example, a reported procedure achieved ~95% conversion using (4-bromophenyl)boronic acid in Suzuki-Miyaura coupling under inert conditions .
- Purification involves column chromatography (e.g., 10% ethyl acetate in hexanes) and LCMS analysis to confirm purity (>95% at 300 nm). TLC with Rf = 0.57 (ethyl acetate/hexanes) is used to monitor reaction progress .
- Enantiomeric purity is validated via chiral HPLC or polarimetry, with Boc (tert-butoxycarbonyl) groups stabilizing the amino group during purification .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- LCMS : Quantifies conversion rates and detects impurities (e.g., unreacted boronic acid) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms stereochemistry and Boc protection. For example, tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm .
- TLC : Monitors reaction progress using KMnO4 staining (Rf = 0.57) .
- Chiral chromatography : Resolves enantiomers to verify optical purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound?
- Methodology :
- Compare analytical conditions: Differences in chiral column type (e.g., Chiralpak AD vs. OD) or mobile phase (hexane/isopropanol ratios) can alter ee calculations .
- Validate via independent methods: Cross-check HPLC results with Mosher ester analysis or X-ray crystallography .
- Optimize synthetic conditions: Trace moisture or catalyst loading (e.g., Pd(PPh3)4 vs. PdCl2) may impact ee. For example, anhydrous DME (dimethoxyethane) improves Suzuki coupling efficiency .
Q. What strategies optimize catalytic asymmetric synthesis of this compound for scale-up?
- Methodology :
- Ligand design : Use (S)-BINAP or Josiphos ligands to enhance Pd-catalyzed coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DME) improve boronic acid coupling rates .
- Temperature control : Reactions at 80–100°C balance conversion and side-product formation .
- Workflow integration : In-line FTIR monitors Boc deprotection kinetics to avoid over-reaction .
Q. How do side products form during cross-coupling reactions, and how are they mitigated?
- Methodology :
- Common side products : Homocoupling of boronic acids or β-hydride elimination in butanoate esters.
- Mitigation :
- Use degassed solvents and inert atmospheres to suppress oxidation .
- Additives like TBAB (tetrabutylammonium bromide) stabilize palladium intermediates in Suzuki reactions .
- Optimize stoichiometry: A 1.2:1 molar ratio of boronic acid to halide minimizes homocoupling .
Data Contradiction Analysis
Q. Why do reported melting points vary for Boc-protected analogs, and how should researchers address this?
- Methodology :
- Polymorphism : Boc groups can adopt different crystalline forms. For example, tert-butyl (3S)-3-amino-4-phenylbutanoate (CAS 120686-17-1) has variable mp due to solvent-dependent crystallization .
- Purification : Recrystallization from ethyl acetate/hexanes vs. methanol/water alters mp. Consistently report solvent systems .
- Analytical validation : Use DSC (differential scanning calorimetry) to identify polymorphic transitions .
Methodological Challenges
Q. What are the limitations of LCMS in quantifying trace impurities, and what orthogonal methods are recommended?
- Methodology :
- LCMS sensitivity : May miss low-abundance species (<0.1%). Use HRMS (high-resolution MS) for precise mass detection .
- Orthogonal techniques :
- <sup>19</sup>F NMR (if fluorinated impurities are present) .
- ICP-MS detects palladium catalyst residues post-Suzuki reactions .
Synthetic Route Optimization Table
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) | |
| Solvent | Anhydrous DME | |
| Temperature | 80°C | |
| Purification | Silica gel (ethyl acetate/hexanes) | |
| Enantiomeric Validation | Chiralpak AD-H column |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
